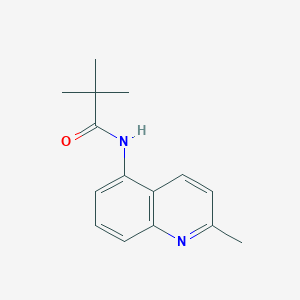![molecular formula C15H14ClN3O2S B278077 N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for cancer treatment.
作用機序
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide is a selective inhibitor of the serine/threonine protein kinase CDK9. CDK9 is a key regulator of transcription, and its inhibition leads to the downregulation of various oncogenic genes. The inhibition of CDK9 by N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to inhibit the phosphorylation of RNA polymerase II, a downstream target of CDK9.
Biochemical and Physiological Effects:
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to have a selective inhibitory effect on CDK9. It does not significantly inhibit other CDKs, such as CDK1, CDK2, and CDK4. This selectivity is important as it reduces the potential for off-target effects. N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for CDK9, making it a valuable tool for studying the role of CDK9 in cancer. However, the compound has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which may limit its efficacy in some experimental settings.
将来の方向性
There are several future directions for the study of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide. One potential direction is the development of more potent and selective CDK9 inhibitors. Another direction is the investigation of the mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide in more detail, particularly with regards to its downstream targets. Additionally, the compound could be tested in combination with other anticancer agents to determine its potential as a therapeutic agent for cancer treatment. Finally, the compound could be tested in clinical trials to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide is a promising small molecule inhibitor that has shown potential as a therapeutic agent for cancer treatment. The compound has a selective inhibitory effect on CDK9 and has been shown to induce apoptosis and cell cycle arrest in cancer cells. While there are some limitations to the compound, there are also several future directions for its study. Overall, N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide represents a valuable tool for the study of CDK9 in cancer and has the potential to be developed into a therapeutic agent for cancer treatment.
合成法
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method has been described in detail in a research article by Kawasumi et al. (2011). The authors reported a high yield of the final product and provided a detailed characterization of the compound using various analytical techniques.
科学的研究の応用
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has also been tested in animal models of cancer, where it demonstrated significant antitumor activity. In addition, N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide has been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and doxorubicin.
特性
製品名 |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide |
|---|---|
分子式 |
C15H14ClN3O2S |
分子量 |
335.8 g/mol |
IUPAC名 |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-4-3-5-11(13(9)21-2)14(20)19-15(22)18-12-7-6-10(16)8-17-12/h3-8H,1-2H3,(H2,17,18,19,20,22) |
InChIキー |
QHYUWPKARBTBCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277994.png)
![4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277998.png)
![3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278000.png)
![3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278002.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)

![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)
![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278016.png)
![N-[4-methyl-3-(1-naphthoylamino)phenyl]-2-furamide](/img/structure/B278017.png)
